叔丁基 1-(6-氯吡嗪-2-基)哌啶-4-基氨基甲酸酯

描述

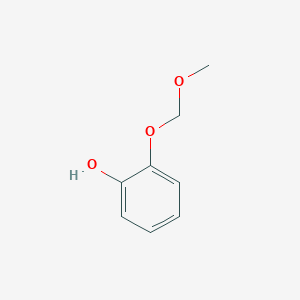

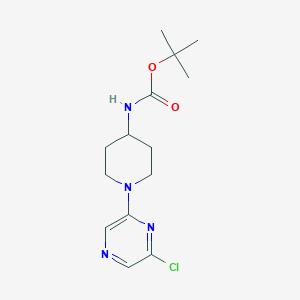

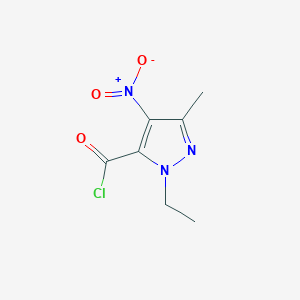

The compound "Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate" is a nitrogenous organic molecule that is likely to be of interest due to its structural features which include a piperidine ring, a pyrazine moiety, and a tert-butyl carbamate group. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl carbamate groups and piperidine rings are frequently studied for their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, tert-butyl carbamate derivatives are often synthesized by reacting tert-butyl carbazates with various reagents under controlled conditions . The synthesis process can involve the use of acid chlorides, triethylamine, and solvents like dichloromethane to introduce different substituents onto the piperidine ring . The synthesis of complex molecules often requires careful optimization of reaction conditions to achieve the desired selectivity and yield .

Molecular Structure Analysis

The molecular structure of related compounds is usually confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . XRD provides detailed information about the crystal structure, including bond lengths and angles, which can be compared with computational models obtained through density functional theory (DFT) calculations . NMR and MS are essential for verifying the molecular identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can be influenced by the presence of substituents on the piperidine ring and the nature of the heterocyclic moieties attached to it. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity towards nucleophiles and electrophiles . Additionally, the presence of a tert-butyl group can provide steric hindrance, affecting the compound's ability to participate in certain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be deduced from the molecular structure and intermolecular interactions present in the crystal lattice, as evidenced by hydrogen bonding patterns observed in XRD studies . Computational studies, including DFT and molecular electrostatic potential (MEP) analyses, can provide insights into the electronic properties and reactivity of these compounds .

科学研究应用

合成和工业应用

“叔丁基 1-(6-氯吡嗪-2-基)哌啶-4-基氨基甲酸酯”参与复杂的合成路线,例如生产治疗剂凡德他尼的路线。合成涉及多个步骤,包括取代、脱保护、甲基化、硝化、还原、环化和氯化,突出了其在工业规模化学合成中的重要性,因为其产率高且具有商业价值 (W. Mi, 2015)。

在 N-杂环合成中的作用

该化合物通过亚磺酰亚胺在 N-杂环(例如哌啶、吡咯烷和氮杂环丁烷)的不对称合成中起着至关重要的作用。这些 N-杂环是许多天然产物和药物中的核心结构,证明了该化合物在药物化学和药物设计中的重要性 (R. Philip et al., 2020)。

环境和毒理学研究

该化合物的类似物,如叔丁基酚,已经对其在环境中的出现、归趋和毒性进行了研究。此类研究对于了解与“叔丁基 1-(6-氯吡嗪-2-基)哌啶-4-基氨基甲酸酯”相关的化学品的环境影响和安全性至关重要 (Runzeng Liu & S. Mabury, 2020)。

醚化过程

对醚化的研究,例如在生产甲基叔丁基醚 (MTBE) 中的醚化,提供了对叔丁基化化合物的反应机理和环境考虑因素的见解。了解这些过程对于开发更安全、更高效的合成方法至关重要 (L. Hsieh et al., 2011)。

生物降解和环境归趋

与乙基叔丁基醚 (ETBE) 等结构相关的化合物的生物降解和环境归趋已得到广泛综述。这项研究为预测“叔丁基 1-(6-氯吡嗪-2-基)哌啶-4-基氨基甲酸酯”的环境行为及其潜在的生物修复策略提供了基础 (S. Thornton et al., 2020)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

属性

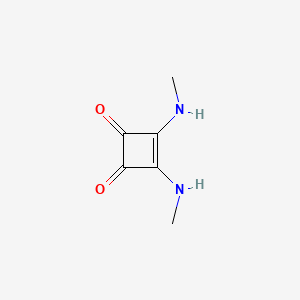

IUPAC Name |

tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-4-6-19(7-5-10)12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQINZZSEGNJHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157491 | |

| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate | |

CAS RN |

596817-48-0 | |

| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)